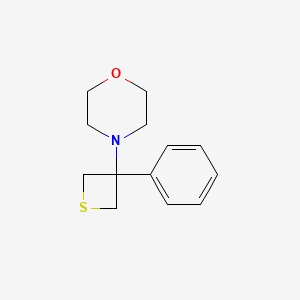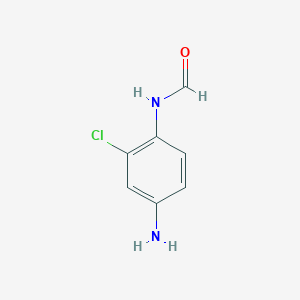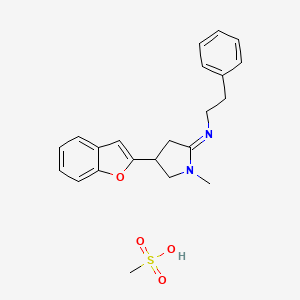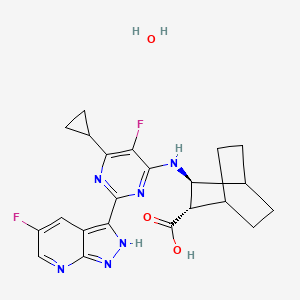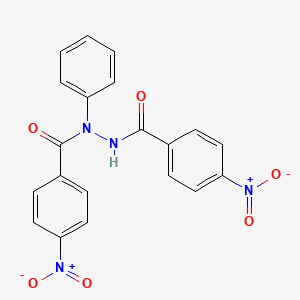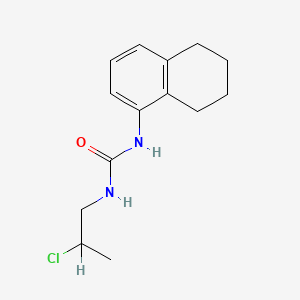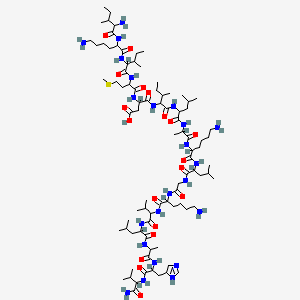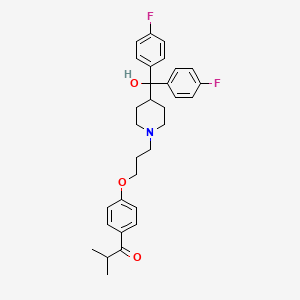![molecular formula C12H12B2F6N2 B15194687 Trifluoro-[[4-[4-(trifluoroboranuidylazaniumyl)phenyl]phenyl]azaniumyl]boranuide CAS No. 1535-23-5](/img/structure/B15194687.png)
Trifluoro-[[4-[4-(trifluoroboranuidylazaniumyl)phenyl]phenyl]azaniumyl]boranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 63080 is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its role in chemical reactions and its utility in research and industrial applications.
Vorbereitungsmethoden
The synthesis of NSC 63080 involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, the general laboratory synthesis involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials.
Reaction Conditions: The reaction typically requires controlled temperature and pressure conditions to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Analyse Chemischer Reaktionen
NSC 63080 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions involving NSC 63080 typically yield reduced forms of the compound.
Substitution: NSC 63080 can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions often involve specific solvents and temperatures to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
NSC 63080 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: NSC 63080 is utilized in biological studies to understand its effects on cellular processes and pathways.
Medicine: Research into the potential therapeutic applications of NSC 63080 is ongoing, with studies exploring its efficacy in treating certain medical conditions.
Industry: In industrial settings, NSC 63080 is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of NSC 63080 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research, with studies aiming to elucidate the detailed mechanisms.
Eigenschaften
CAS-Nummer |
1535-23-5 |
|---|---|
Molekularformel |
C12H12B2F6N2 |
Molekulargewicht |
319.9 g/mol |
IUPAC-Name |
trifluoro-[[4-[4-(trifluoroboranuidylazaniumyl)phenyl]phenyl]azaniumyl]boranuide |
InChI |
InChI=1S/C12H12B2F6N2/c15-13(16,17)21-11-5-1-9(2-6-11)10-3-7-12(8-4-10)22-14(18,19)20/h1-8H,21-22H2 |
InChI-Schlüssel |
OBIDGHGBGDNSAG-UHFFFAOYSA-N |
Kanonische SMILES |
[B-]([NH2+]C1=CC=C(C=C1)C2=CC=C(C=C2)[NH2+][B-](F)(F)F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




